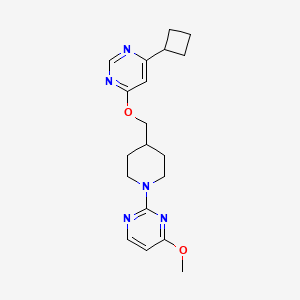

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine

Description

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a pyrimidine-based heterocyclic compound characterized by a cyclobutyl substituent at the 6-position of the pyrimidine ring, a methoxy group at the 4-position, and a piperidin-1-yl moiety linked via an oxymethyl bridge. Pyrimidine derivatives are widely studied for their biological activities, including anticancer, antiviral, and anti-inflammatory properties, owing to their structural mimicry of endogenous nucleobases .

Properties

IUPAC Name |

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-25-17-5-8-20-19(23-17)24-9-6-14(7-10-24)12-26-18-11-16(21-13-22-18)15-3-2-4-15/h5,8,11,13-15H,2-4,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRQNIIQUOUXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine typically involves the following steps:

Formation of Intermediate Compounds:

Methoxylation: : The pyrimidine ring is further functionalized by methoxylation, achieved via reaction with sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Coupling Reaction: : The intermediate pyrimidine compound is then coupled with a piperidinyl derivative that has been previously activated using a halomethylating agent, typically under basic conditions such as potassium carbonate (K2CO3).

Industrial Production Methods

For industrial-scale production, the same synthetic routes are often optimized for higher yields and purity:

Optimization of Reaction Conditions: : Adjustments in temperature, solvent, and catalysts to enhance reaction efficiency.

Purification: : Utilization of high-performance liquid chromatography (HPLC) and recrystallization techniques to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine undergoes a variety of chemical reactions, including:

Oxidation: : The methoxy group can be oxidized to form a hydroxyl group under mild conditions using agents like pyridinium chlorochromate (PCC).

Reduction: : Catalytic hydrogenation can reduce the pyrimidine ring to a more saturated heterocyclic compound.

Substitution: : The methylene-linked piperidinyl group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride (NaH).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents like PCC.

Reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

Nucleophiles like sodium methoxide and sodium hydride.

Major Products

Oxidation leads to hydroxylated derivatives.

Reduction produces saturated heterocyclic compounds.

Substitution results in modified piperidinyl derivatives with various functional groups.

Scientific Research Applications

Overview

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a complex organic compound with significant potential across various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a cyclobutyl moiety, piperidine ring, and methoxypyrimidine, contribute to its diverse applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the fields of oncology and infectious diseases. Its structure suggests possible interactions with key biological targets, which may lead to the development of novel therapeutic agents.

Potential Therapeutic Areas:

- Antiviral Activity : Initial studies indicate that derivatives of this compound may exhibit antiviral properties, making them candidates for further investigation against viral infections.

- Antibacterial Effects : Research has shown that related compounds possess moderate antibacterial activity, suggesting that this compound could also be effective in treating bacterial infections.

Biological Research

In biological studies, this compound serves as a ligand in receptor-ligand interaction studies. Its unique structure allows for the exploration of enzyme inhibition mechanisms and receptor modulation.

Mechanisms of Action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, providing insights into enzyme kinetics and mechanisms.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its diverse reactivity allows chemists to explore new synthetic pathways and develop more complex molecules with potential pharmacological applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of compounds related to this compound:

- Anticancer Studies : Research has shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The specific activity of this compound may be linked to its ability to interact with enzymes or receptors involved in cancer progression.

- Infectious Disease Models : Studies are ongoing to assess the antiviral and antibacterial properties of this compound, focusing on its mechanism of action against specific pathogens.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine exerts its effects is largely dependent on its interaction with specific molecular targets. It is known to interact with:

Enzyme active sites: : Inhibiting the action of specific enzymes.

Receptor binding: : Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

Biological Activity

The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrimidine core, which is known for its biological activity, particularly in oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C20H27N5O

- Molecular Weight : 353.46 g/mol

- CAS Number : 2309713-06-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the cyclobutyl and methoxy groups enhances its binding affinity and selectivity for these targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cancer progression or neurological disorders.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Data

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Inhibits cell proliferation in various cancer cell lines. | |

| Neurological Effects | Potential modulation of neurotransmitter systems, possibly affecting mood and cognition. | |

| Binding Affinity | High binding affinity to targets related to cancer and neurological diseases. |

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

-

Antitumor Efficacy :

- A study demonstrated that pyrimidine derivatives exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines. The specific interactions of this compound with target enzymes were elucidated using surface plasmon resonance techniques, showing promising results for further development as an anticancer agent .

- Neurological Applications :

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A plausible synthetic route may include:

- Formation of the Pyrimidine Core : Utilizing cyclobutyl and methoxy substituents.

- Piperidine Ring Construction : Incorporating the piperidine moiety through nucleophilic substitution reactions.

- Final Coupling Reactions : To achieve the desired structural complexity.

Q & A

Basic: What are the key considerations for synthesizing 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine?

Answer:

Synthesis requires careful optimization of reaction conditions. Key steps include:

- Coupling Reactions : Use of ether-forming reactions (e.g., SN2 displacement) to link the cyclobutylpyrimidine and piperidine moieties. Evidence from analogous compounds suggests dichloromethane with NaOH as a solvent/base system may facilitate ether bond formation .

- Protecting Groups : Methoxy and pyrimidine rings may require protection during synthesis to avoid side reactions. For example, tert-butyloxycarbonyl (Boc) groups are commonly used for amine protection in piperidine derivatives .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization for high purity (>99%) .

Advanced: How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?

Answer:

Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological approaches include:

- Dynamic NMR : To assess rotational barriers of the cyclobutyl group or piperidine ring, which may cause signal splitting .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare simulated NMR spectra with experimental data .

- High-Resolution Crystallography : Single-crystal X-ray studies (e.g., using Mo-Kα radiation) resolve bond angles and torsional strain. For example, a 2013 study on a similar pyrimidine-piperidine compound reported a = 7.5 Å, b = 9.2 Å, c = 14.8 Å for unit cell parameters .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to potential toxicity (H315-H319 skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Follow P401-P422 guidelines for disposal .

Advanced: How can researchers design assays to evaluate its biological activity?

Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinase domains or GPCRs, given structural similarities to bioactive pyrimidines .

- In Vitro Assays :

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Basic: What analytical techniques are suitable for purity assessment?

Answer:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; ≥98% purity is typical for research-grade material .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 413.2) .

Advanced: How does the cyclobutyl group influence pharmacokinetic properties?

Answer:

- Lipophilicity : Cyclobutyl increases logP compared to smaller alkyl groups, enhancing membrane permeability but potentially reducing solubility. Use shake-flask assays to quantify logP .

- Metabolic Resistance : The strained cyclobutane ring may resist CYP450 oxidation, as seen in analogs like 4-methylpyrimidine derivatives .

Basic: What solvents are compatible with this compound?

Answer:

- Polar Solvents : DMSO, methanol (for stock solutions).

- Nonpolar Solvents : Dichloromethane, ethyl acetate (for reactions). Avoid water due to hydrolysis risk of the methoxy group .

Advanced: How can degradation pathways be characterized under stressed conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–80°C), UV light, or acidic/basic conditions. Monitor via:

Basic: What are the compound’s spectral signatures?

Answer:

- IR : Peaks at 1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C ether) .

- 1H NMR : δ 1.5–2.0 ppm (cyclobutyl CH2), δ 3.8 ppm (piperidine CH2-O), δ 4.3 ppm (OCH3) .

Advanced: How can computational models predict its interaction with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.